molecular formula C13H21F3NO5P B11089515 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester

1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester

Cat. No.: B11089515
M. Wt: 359.28 g/mol
InChI Key: DVAOTFYBOQYYTO-UHFFFAOYSA-N
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Description

METHYL 1-(DIETHOXYPHOSPHORYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDRO-2-PYRIDINECARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a diethoxyphosphoryl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(DIETHOXYPHOSPHORYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDRO-2-PYRIDINECARBOXYLATE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(DIETHOXYPHOSPHORYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDRO-2-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of METHYL 1-(DIETHOXYPHOSPHORYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDRO-2-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 1-(DIETHOXYPHOSPHORYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDRO-2-PYRIDINECARBOXYLATE include:

Uniqueness

The uniqueness of METHYL 1-(DIETHOXYPHOSPHORYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDRO-2-PYRIDINECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H21F3NO5P

Molecular Weight

359.28 g/mol

IUPAC Name

methyl 1-diethoxyphosphoryl-4-methyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate

InChI

InChI=1S/C13H21F3NO5P/c1-5-21-23(19,22-6-2)17-8-7-10(3)9-12(17,11(18)20-4)13(14,15)16/h7H,5-6,8-9H2,1-4H3

InChI Key

DVAOTFYBOQYYTO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CC=C(CC1(C(=O)OC)C(F)(F)F)C)OCC

Origin of Product

United States

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